

A Technical Guide to the Synthesis of Penfluridol: An Analysis of Key Intermediates

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Compound of Interest

Compound Name: 3-(3,5-Dimethylpiperidin-1-
YL)propan-1-OL

CAS No.: 110514-23-3

Cat. No.: B010630

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Abstract: Penfluridol, a potent long-acting antipsychotic of the diphenylbutylpiperidine class, is a cornerstone in the management of chronic schizophrenia.[1][2] Its complex molecular architecture necessitates a multi-step synthesis where the strategic selection and preparation of key intermediates are paramount to ensuring yield, purity, and overall process efficiency. This technical guide provides a comprehensive examination of the established synthetic pathways to Penfluridol, with a focus on the practical execution of its convergent synthesis. We will detail the preparation of its two core fragments: the 4-(4-chloro-3-(trifluoromethyl)phenyl)-4-hydroxypiperidine core and the 4,4-bis(4-fluorophenyl)butyl moiety.[3] Furthermore, this guide will address the compound **3-(3,5-Dimethylpiperidin-1-YL)propan-1-OL**, clarifying its structural relationship—or lack thereof—to the Penfluridol molecule and providing a scientifically grounded protocol for its own synthesis. This analysis is designed to equip researchers, chemists, and drug development professionals with the foundational knowledge and practical methodologies required for navigating the synthesis of this important active pharmaceutical ingredient (API).

Part 1: Penfluridol - An Overview

Introduction to Penfluridol

Penfluridol (brand names include Semap, Micefal) was discovered at Janssen Pharmaceutica in 1968 and is distinguished by its long duration of action, allowing for once-weekly oral administration.[1][4] This unique pharmacokinetic profile is attributed to its high lipophilicity, which causes it to be stored in fatty tissues and released slowly over time.[2] Its therapeutic effect stems from its potent antagonism of dopamine D2 receptors in the brain, a common mechanism for first-generation antipsychotics.[4]

Chemical and Physical Properties

The key physicochemical properties of Penfluridol are summarized in the table below.

Property	Value	Source
Chemical Name	1-[4,4-bis(4-fluorophenyl)butyl]-4-[4-chloro-3-(trifluoromethyl)phenyl]-4-piperidinol	
Molecular Formula	C ₂₈ H ₂₇ ClF ₅ NO	[5][6]
Molecular Weight	523.97 g/mol	[5][6]
CAS Number	26864-56-2	[5]
Appearance	White to off-white crystalline powder	N/A
Melting Point	Approx. 105-107 °C	N/A
Solubility	Practically insoluble in water; soluble in organic solvents like methanol and chloroform	[2]

Mechanism of Action

Penfluridol's primary mechanism of action is the blockade of dopamine D2 receptors in the mesolimbic pathway of the brain.[4] This dopaminergic antagonism is believed to be responsible for mitigating the positive symptoms of schizophrenia, such as hallucinations and

delusions. Additionally, Penfluridol exhibits antagonist activity at serotonin (5-HT₂), alpha-adrenergic, and histamine H₁ receptors, which may contribute to its overall therapeutic profile and side effects.[4]

Part 2: Deconstructing Penfluridol Synthesis: A Structural Clarification

A critical aspect of process chemistry is the unambiguous identification of intermediates. The topic of this guide specifies **3-(3,5-Dimethylpiperidin-1-yl)propan-1-ol** as an intermediate. However, a structural analysis based on established literature and patents reveals this to be incorrect.

Structural Comparison

A direct comparison of the Penfluridol structure with the proposed intermediate highlights fundamental differences in the piperidine core. Penfluridol contains a 4-hydroxy-4-aryl substituted piperidine ring, whereas the proposed intermediate is based on a 3,5-dimethylpiperidine scaffold.

Penfluridol

3-(2,5-Dimethylphenyl)-1-*H*-propan-1-ol

Penfluridol

3-(2,5-Dimethylphenyl)-1-*H*-propan-1-ol

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Caption: Structural comparison of Penfluridol and the proposed intermediate.

Conclusion on the Premise

As illustrated, the piperidine moiety in Penfluridol is fundamentally different from a 3,5-dimethylpiperidine structure. Therefore, **3-(3,5-Dimethylpiperidin-1-YL)propan-1-OL** is not a viable intermediate in any known or published synthesis of Penfluridol. This guide will proceed by detailing the scientifically validated synthetic routes. A plausible synthesis for **3-(3,5-Dimethylpiperidin-1-YL)propan-1-OL** is provided in Part 4 for academic completeness.

Part 3: The Convergent Synthesis of Penfluridol: Established Pathways

The most efficient and widely cited methods for synthesizing Penfluridol employ a convergent strategy.^{[3][7]} This involves the independent synthesis of two key fragments, which are then coupled in the final step.

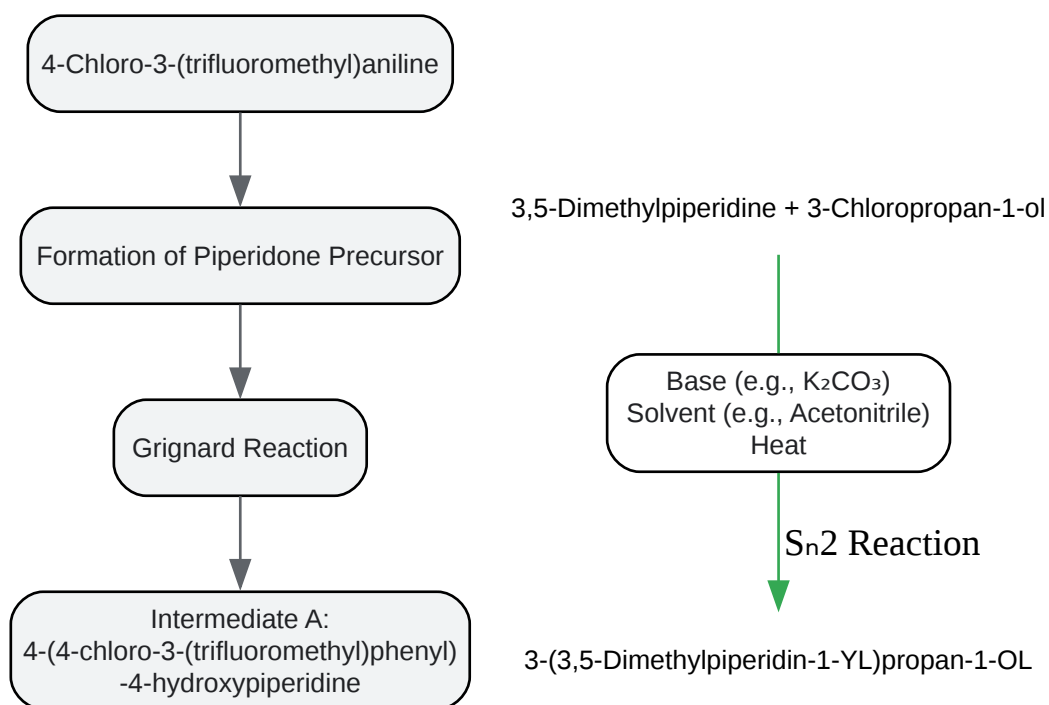
Retrosynthetic Analysis

The disconnection approach for Penfluridol logically breaks the molecule at the piperidine nitrogen, identifying the two primary building blocks.

Caption: Retrosynthetic analysis of Penfluridol.

Synthesis of Key Intermediate A: The Piperidine Core

The synthesis of 4-(4-chloro-3-(trifluoromethyl)phenyl)-4-hydroxypiperidine is a multi-step process, often starting from 4-chloro-3-(trifluoromethyl)aniline.^[3]



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